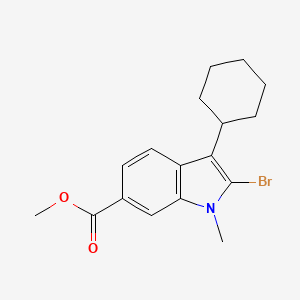

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2-bromo-3-cyclohexyl-1-methylindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO2/c1-19-14-10-12(17(20)21-2)8-9-13(14)15(16(19)18)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBAPIANSROCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1Br)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619222 | |

| Record name | Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494799-22-3 | |

| Record name | Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: Indole-6-carboxylate Derivatives

- The synthesis often begins with methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate , which can be prepared by bromination of indole derivatives followed by introduction of the cyclohexyl group at position 3.

- The bromination step typically uses electrophilic bromination reagents targeting the 2-position of the indole ring, ensuring regioselectivity.

Introduction of the 1-Methyl Group

- Methylation at the nitrogen (position 1) is achieved by treating the indole intermediate with methylating agents such as methyl iodide or methyl bromide under basic conditions.

- A typical procedure involves the use of sodium hydride (NaH) as a base in dry solvents like DMF at low temperatures (0 °C), followed by the addition of the methylating agent. The reaction is stirred at room temperature or slightly elevated temperatures to complete methylation.

Cyclohexyl Group Incorporation at Position 3

Esterification at Position 6

- The carboxylate ester at position 6 is typically formed by esterification of the corresponding carboxylic acid with methanol under acidic conditions or by direct use of methyl ester precursors.

Representative Synthesis Protocol (Based on Literature)

Detailed Research Findings and Analytical Data

- In a study reported by Thieme Connect (2009), methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate was successfully methylated at the nitrogen using NaH and allyl bromide or similar alkylating agents, demonstrating the feasibility of N-substitution under mild conditions.

- The reaction mixture was typically worked up by dilution with ethyl acetate, washing with acid and brine, drying over sodium sulfate, and concentration under reduced pressure to isolate the methylated product with yields up to 98%.

- Characterization data such as ^1H NMR, ^13C NMR, IR, and HRMS confirm the structure and purity of intermediates and final products.

- Purification is commonly done by standard organic extraction and chromatographic techniques.

Summary Table of Preparation Steps and Conditions

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 or NBS, solvent (e.g., DMF) | 0–25 °C | 1–3 h | 70–85 | Regioselective for 2-position |

| Cyclohexyl Substitution | Cyclohexyl halide or organometallic reagent | RT to 60 °C | 2–6 h | 75–90 | Requires inert atmosphere |

| N-Methylation | NaH (60% in mineral oil), methyl iodide | 0 °C to RT | 2–5 h | 90–98 | Dry DMF solvent, careful quenching needed |

| Esterification | Methanol, acid catalyst or methyl ester precursor | RT to reflux | 1–4 h | >90 | Standard Fischer esterification |

Additional Notes

- The choice of solvent and base is critical for the methylation step to avoid side reactions and ensure high regioselectivity.

- Bromination must be carefully controlled to avoid polybromination or substitution at undesired positions.

- The cyclohexyl group introduction can be optimized by varying the organometallic reagent or halide source, with palladium-catalyzed cross-coupling methods as alternatives.

- Analytical characterization at each step is essential for confirming the structure and purity of intermediates and the final compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or alkanes.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), bromine

Substitution: Amines, thiols, palladium catalysts

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Ester Hydrolysis: Aqueous acid or base

Major Products Formed

Substitution: Various substituted indole derivatives

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Hydrolysis: Carboxylic acids

Scientific Research Applications

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the indole core play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s structural analogs differ in substituent groups and positions, significantly altering physicochemical and reactivity profiles. Key examples include:

Key Observations :

- Ester vs. Carboxylic Acid: The methyl ester group (C17H20BrNO2) increases molecular weight by ~14 g/mol compared to the carboxylic acid analog (C15H16BrNO2), with the latter exhibiting higher polarity and acidity .

Physicochemical Properties

Solubility and Stability

- Carboxylic Acid Analog (CAS: 494799-76-7) : The free carboxylic acid group enhances water solubility but may require pH adjustment for stability .

- Ethyl Ester Derivatives : Longer alkyl chains (e.g., ethyl in ) reduce polarity, favoring organic solvent solubility.

Spectroscopic Profiles

NMR data from related indole derivatives (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example:

Biological Activity

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate (CAS No. 494799-22-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H20BrNO2

- Molecular Weight : 350.25 g/mol

- Structure : The compound features an indole ring system, which is known for its diverse biological activities.

Pharmacological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate. For instance, research indicates that indole-containing compounds can exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms, such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | <10 | Apoptosis via caspase activation |

| HCT116 (colon cancer) | <5 | ROS formation and DNA intercalation |

In a comparative study, the compound showed higher efficacy than traditional chemotherapeutics like cisplatin and paclitaxel in certain assays, suggesting a promising role in cancer therapy .

2. Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activities of methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate can be attributed to several mechanisms:

- DNA Intercalation : The indole moiety allows for intercalation between DNA bases, potentially disrupting replication and transcription.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism, leading to reduced viability of these cells.

Case Studies

Case Study 1: Anticancer Efficacy in Mice Models

In vivo studies using mouse models bearing tumor xenografts have shown that administration of methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests conducted on various bacterial strains revealed that the compound exhibited potent activity against resistant strains of Staphylococcus aureus. The study emphasized the need for further exploration into its mechanism and potential as a therapeutic agent against antibiotic-resistant infections .

Q & A

Q. What are the most reliable synthetic routes for preparing Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of indole cores. For example:

- Bromination : Electrophilic substitution at the 2-position of indole derivatives is guided by electron-donating groups (e.g., methyl at N1). Bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) is commonly used .

- Cyclohexylation : Friedel-Crafts alkylation or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce cyclohexyl groups. Boron trifluoride etherate may facilitate cyclization steps, as seen in analogous cyclohexene derivatives .

- Esterification : Carboxylic acid intermediates are methylated using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) .

- Characterization : Use / NMR to confirm substitution patterns (e.g., cyclohexyl CH signals at δ 1.2–2.0 ppm) and LC-MS for purity (>97% by HPLC) .

Q. How can researchers verify the regioselectivity of bromination in indole derivatives like this compound?

- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. Computational tools (DFT) predict electrophilic attack sites, while experimental validation involves:

- NOESY NMR : To confirm spatial proximity between bromine and adjacent substituents (e.g., methyl at N1) .

- X-ray crystallography : Resolves crystal packing and confirms substitution patterns, as demonstrated in structurally similar brominated indoles .

Advanced Research Questions

Q. How does the steric bulk of the 3-cyclohexyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclohexyl group introduces steric hindrance, which can:

- Reduce coupling efficiency : Use bulky ligands (e.g., XPhos) in palladium catalysis to mitigate this. For example, Suzuki reactions with aryl boronic acids may require elevated temperatures (80–100°C) .

- Alter reaction pathways : Steric effects may favor Buchwald-Hartwig amination over Ullmann-type couplings. Monitor by TLC and optimize solvent polarity (e.g., toluene vs. DMF) .

Q. What contradictions exist in reported spectroscopic data for similar brominated indole esters, and how can they be resolved?

- Methodological Answer : Discrepancies in melting points (e.g., 199–201°C vs. 56–59°C for related esters) may arise from polymorphic forms or impurities .

Q. What strategies are effective for analyzing metabolic stability of this compound in preclinical studies?

- Methodological Answer : While direct data on this compound is limited, analogous indole esters are assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.